N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
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Description
N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
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Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an indole moiety and an imidazotriazine framework, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its antimicrobial and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C22H20N6O2
- Molecular Weight : 400.4 g/mol
- CAS Number : 946310-67-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in critical cellular processes. For instance, compounds similar to this one have been shown to disrupt microbial enzyme functions, leading to antimicrobial effects. Additionally, they may exhibit cytotoxic properties against cancer cell lines by inducing apoptosis or inhibiting proliferation through various signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of the indole and imidazotriazine structures possess significant antimicrobial activity. For example:
- A study reported that compounds with similar structures displayed low minimum inhibitory concentrations (MICs) against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
Indolylquinazolinone 3k | S. aureus ATCC 25923 | 3.90 |
Indolylquinazolinone 3k | S. aureus ATCC 43300 (MRSA) | < 1 |
These findings underscore the potential of the compound as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. Notably:
- Compounds derived from similar structures have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts. For instance, compounds tested against the A549 lung cancer cell line exhibited significant antiproliferative activity .
Cell Line | Compound | Viability (%) at 1 μM |
---|---|---|
A549 | Indolylquinazolinone 3b | 20 - 35 |
HCT116 | Indolylquinazolinone 10 | 28 |
The selectivity towards cancer cell lines indicates a promising therapeutic index for further development.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A synthesized compound demonstrated a MIC of 0.98 μg/mL against MRSA . This highlights the potential for developing new antibiotics.
- Cytotoxicity Studies : In vitro studies showed that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a broad spectrum of anticancer activity .
- Molecular Docking Studies : Computational analyses indicated strong binding interactions with key proteins involved in cancer progression and microbial resistance mechanisms .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-20(23-11-10-15-14-24-18-9-5-4-8-17(15)18)19-21(30)28-13-12-27(22(28)26-25-19)16-6-2-1-3-7-16/h1-9,14,24H,10-13H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLYQKMPDBYBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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